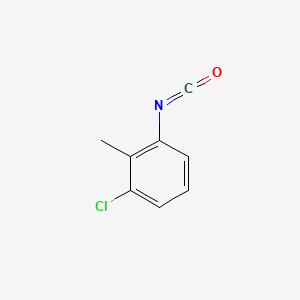

3-Chloro-2-methylphenyl isocyanate

Vue d'ensemble

Description

3-Chloro-2-methylphenyl isocyanate, also known as this compound, is an organic compound with the molecular formula C8H6ClNO. It is a colorless to yellowish liquid with a pungent odor. This compound is used in various industrial applications, including the manufacturing of pesticides, pharmaceuticals, and dyes.

Méthodes De Préparation

The synthesis of 1-chloro-3-isocyanato-2-methylbenzene typically involves the reaction of 3-chloro-2-methylphenylamine with phosgene. The process can be summarized as follows:

Reaction with Phosgene: 3-chloro-2-methylphenylamine is dissolved in an appropriate solvent, such as chlorobenzene. Phosgene is then introduced into the reaction mixture under controlled conditions.

Formation of Isocyanate: The reaction proceeds with the formation of 1-chloro-3-isocyanato-2-methylbenzene as the primary product.

Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Analyse Des Réactions Chimiques

3-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isocyanate group acts as an electrophile.

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Major products formed from these reactions include substituted benzene derivatives and urea or carbamate compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Urease Inhibitors

One significant application of 3-Chloro-2-methylphenyl isocyanate is in the development of urease inhibitors. A study reported the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which demonstrated exceptional enzyme inhibitory activity against urease with an IC50 value significantly lower than standard compounds . The structural characterization of these compounds was achieved using FTIR and NMR spectroscopy, confirming their potential as therapeutic agents.

Cancer Therapeutics

Additionally, derivatives of this compound have been explored for their anticancer properties. For instance, compounds such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine have shown promising antibacterial activity and are being investigated for their efficacy against cancer cell lines . The synthesis process and biological testing highlight the compound's versatility in medicinal chemistry.

Agrochemical Applications

Pesticide Development

The compound is also significant in agrochemicals, particularly in the synthesis of novel pesticides. The unique chemical properties conferred by the chloro and methyl groups enhance the reactivity and effectiveness of these compounds in agricultural applications. Research indicates that derivatives synthesized from this compound can exhibit potent biological activity against various pests, thus contributing to crop protection strategies.

Industrial Applications

Polyurethane Production

In industrial settings, this compound serves as a building block for polyurethane production. Polyurethanes are widely used in coatings, adhesives, and elastomers due to their durability and flexibility. The incorporation of this isocyanate can modify the physical properties of the resulting polymers, leading to enhanced performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Pharmaceuticals | Urease inhibitors | High enzyme inhibitory activity (IC50 = 0.0019 µM) |

| Cancer therapeutics | Effective against cancer cell lines | |

| Agrochemicals | Pesticide development | Potent biological activity against pests |

| Industrial | Polyurethane production | Enhanced physical properties in final products |

Case Studies

Case Study 1: Urease Inhibitors

In a recent study, a series of thiourea derivatives were synthesized using this compound. These compounds were evaluated for their urease inhibitory activity, with some exhibiting IC50 values significantly lower than conventional inhibitors, suggesting their potential as lead candidates for further drug development .

Case Study 2: Antibacterial Activity

Another research project focused on synthesizing N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. This compound displayed notable antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, indicating its applicability in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-chloro-3-isocyanato-2-methylbenzene involves its reactivity as an electrophile. The isocyanate group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. This reactivity is utilized in various chemical reactions, including the formation of ureas and carbamates .

Comparaison Avec Des Composés Similaires

3-Chloro-2-methylphenyl isocyanate can be compared with other similar compounds, such as:

1-Isocyanato-2-methylbenzene: This compound lacks the chlorine substituent, which affects its reactivity and applications.

3-Chlorophenyl isocyanate: Similar in structure but without the methyl group, leading to differences in chemical behavior and uses.

The presence of both chlorine and methyl groups in 1-chloro-3-isocyanato-2-methylbenzene makes it unique in terms of its reactivity and applications.

Activité Biologique

3-Chloro-2-methylphenyl isocyanate, with the molecular formula C₈H₆ClNO, is a compound of significant interest due to its biological activity and potential applications in various fields, particularly in medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, toxicity profiles, and relevant case studies.

- Molecular Weight : Approximately 167.59 g/mol

- Appearance : Colorless liquid with an acrid odor

- CAS Number : 28479-22-3

- Toxicity Classification : Toxic and corrosive; can cause severe injury upon exposure.

Synthesis Methods

This compound is synthesized through several methods, including:

- Reactions with Amines : It reacts with various primary amines to produce urea derivatives.

- Nucleophilic Substitution : Utilizes chlorinated aromatic compounds as starting materials.

- Isocyanate Formation : Involves the reaction of phosgene or its derivatives with 2-methylphenol.

Biological Activity and Toxicity

The biological activity of this compound is primarily characterized by its toxicological effects , which include:

- Irritation : Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

- Respiratory Sensitization : Potentially leads to asthma-like symptoms in sensitized individuals.

- Systemic Toxicity : Risks of systemic toxicity if ingested or inhaled.

Toxicological Studies

A study on inhalation toxicity revealed that exposure to high concentrations can lead to severe respiratory issues and even death in animal models. For instance, B6C3F1 mice exposed to lethal concentrations exhibited extensive necrosis and erosion in the respiratory epithelium, indicating significant damage to lung tissues (Bucher et al., 1987) .

Case Studies

-

In Vitro Antiproliferative Activity :

- Research has shown that derivatives synthesized from this compound exhibit antiproliferative activity against various cancer cell lines. For example, urea derivatives demonstrated significant inhibition of cell proliferation in specific cancer types .

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Chloro-4-methylphenyl isocyanate | C₈H₆ClNO | Similar structure; used in similar applications |

| 4-Chlorophenyl isocyanate | C₇H₄ClNO | Lacks methyl group; different reactivity profile |

| Phenyl isocyanate | C₇H₅NO | Baseline compound for comparison; less toxic |

The unique chlorination at the meta position combined with a methyl group distinguishes this compound from other phenyl isocyanates, influencing both its reactivity and biological activity.

Propriétés

IUPAC Name |

1-chloro-3-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQMCUWZGVMILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370931 | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-90-8 | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.